molecular formula C9H8O2 B1297909 4-Hydroxy-1-indanone CAS No. 40731-98-4

4-Hydroxy-1-indanone

Cat. No. B1297909
CAS RN: 40731-98-4
M. Wt: 148.16 g/mol
InChI Key: CKSCMRNFDBWFND-UHFFFAOYSA-N
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Description

4-Hydroxy-1-indanone is a chemical compound that has been studied in various contexts due to its relevance in organic chemistry and potential applications. It is structurally related to indanone compounds, which are characterized by a fused cyclopentane and benzene ring system with a ketone functional group. The hydroxy group at the 4-position introduces additional chemical properties and reactivity.

Synthesis Analysis

The synthesis of 4-hydroxy-1-indanone derivatives has been explored in several studies. For instance, a synthetic route to 4-hydroxy-7-methyl-1-indanone, a compound with antibacterial activity isolated from the cyanobacterium Nostoc commune, has been described using 6-methylcoumarin as a starting material. This synthesis involves a lactone ring opening followed by catalytic hydrogenation and cyclization to yield the desired product . Another study reports the synthesis of 6-chloro-1-indanone, which, while not directly 4-hydroxy-1-indanone, shares the indanone core structure. This synthesis uses 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, hydrolysis, decarboxylation, and acylation to achieve the target compound .

Molecular Structure Analysis

The molecular and crystal structures of 4-hydroxy-1-indanone derivatives have been investigated using techniques such as X-ray diffraction analysis. For example, the structure of a 4'-hydroxy derivative of a cyclohexanone compound was determined, revealing an orthorhombic crystal system and an asymmetric chair conformation of the cyclohexanone ring . This study provides insight into the structural features and hydrogen bonding patterns that could be relevant to 4-hydroxy-1-indanone and its derivatives.

Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-indanone derivatives in chemical reactions has been explored in various contexts. The lipid peroxidation product trans-4-hydroxynonenal (4-HNE), which is structurally related to 4-hydroxy-1-indanone, reacts with deoxyguanosine in DNA to form stereoisomeric exocyclic propano adducts. The stereospecific syntheses of these adducts have been achieved, highlighting the compound's genotoxic potential . Additionally, 4-hydroxy-2-butanone, a compound with a similar hydroxy-ketone structure, has been synthesized via an aldol reaction catalyzed by ionic liquids, demonstrating the potential for selective synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-1-indanone and its derivatives are influenced by their molecular structure. The presence of the hydroxy group can lead to the formation of intramolecular hydrogen bonds, as observed in the study of 4-hydroxy-2-butanone. This compound forms an intramolecular O-H...O hydrogen bond, which can be disrupted upon microsolvation with water, leading to the formation of strong intermolecular hydrogen bonds . The formation yields of related 1,4-hydroxycarbonyls from reactions involving OH radicals and n-alkanes in the presence of NO have been quantified, providing data on the reactivity of these compounds under atmospheric conditions .

Scientific Research Applications

Energetic and Structural Studies

4-Hydroxy-1-indanone's energetic and structural properties have been studied using experimental techniques and computational calculations. The studies focus on enthalpies of combustion and sublimation, and gas-phase standard molar enthalpies of formation, leveraging techniques like static-bomb combustion calorimetry and drop-method Calvet microcalorimetry. These studies are crucial for understanding the thermodynamic stability and molecular structures of compounds like 4-Hydroxy-1-indanone (Silva & Silva, 2020).

Lipid Peroxidation Studies

4-Hydroxy-1-indanone is also significant in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Research in this area explores the formation of HNE through various oxidative routes and its interactions with redox-sensitive cell signaling proteins. This is important for understanding physiological and disease-related processes (Spickett, 2013).

Molecular and Electronic Structure Analysis

Investigations into the molecular and electronic structure of 4-Hydroxy-1-indanone derivatives reveal insights into their chemical reactivity and properties. Such studies often utilize X-ray analysis, NMR, IR, UV spectroscopy, and computational methods, which are crucial for understanding the chelate structure of these compounds and their specific reactivities (Sigalov, Shainyan, & Sterkhova, 2016).

Biotransformation Studies

4-Hydroxy-1-indanone is used in biotransformation studies, where its hydroxylation and enzymatic processing are examined. This research is critical for developing alternative routes to chemical synthesis, understanding the enzymatic behavior of compounds, and exploring their potential applications in various fields (Resnick et al., 1994).

Photoreactivity Studies

Research into the photoreactivity of 4-Hydroxy-1-indanone derivatives, like crystalline 1,1,3-triphenyl-3-hydroxy-2-indanone, sheds light on their behavior under electronic excitation. Such studies are significant for understanding the formation of reactive intermediates and the kinetic trapping of products in various states, which has implications in fields like material science and photochemistry (Kuzmanich et al., 2011).

Synthesis Methods

Research has also been conducted on novel methods for synthesizing derivatives of 4-Hydroxy-1-indanone, like 4-Carbonitrile-1-indanone. Such methods often involve multi-step reactions and are crucial for the production of structurally complex compounds, which have diverse applications in pharmaceuticals and material science (Tian-tia, 2015).

Safety and Hazards

4-Hydroxy-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Recent advancements in the cyclization of the 1-indanone core have opened up new possibilities for the applications of 4-Hydroxy-1-indanone. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons have been demonstrated. Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .

properties

IUPAC Name

4-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCMRNFDBWFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343561
Record name 4-Hydroxy-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-indanone

CAS RN

40731-98-4
Record name 4-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-indanone
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Synthesis routes and methods I

Procedure details

4-Hydroxy-1-indanone (76) was synthesized by aluminum chloride induced re-cyclization of dihydrocumarin (75), according to Org. Lett., 2007, 9(15), p. 2915-2918. The reaction was performed on 100 g of (75) to furnish (76) with 85% yield.
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100 g
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Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (550 g, 4.135 mol, 4 eq) and sodium chloride (105 g, 1.795 mol, 2.7 eq) were mixed and heated to 150° C. Dihydrocoumarin (75) (100 g, 675.7 mol, 1 eq) was added slowly maintaining the internal temperature between 150-160° C. After the addition, the temperature was increased to 200° C. and the reaction mixture stirred for 1.5 h, and while hot, poured into a porcelain dish to cool. The solidified mass was broken and added to a vigorously stirred mixture of ice and water (4 L) containing 400 mL conc. HCl. The resulting suspension was stirred for 1 h, filtered, washed with water and dried to give 85 g (85%) of crude 4-hydroxy-1-indanone (76) as a grey solid. It was sufficiently pure to be used in the next step.
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550 g
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105 g
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100 g
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400 mL
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4 L
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Synthesis routes and methods III

Procedure details

Dihydrocoumarin (35 g, 0.236 mol) was added to 62.9 g (0.472 mol) of aluminum chloride and the mixture was heated in an oil-bath at 200° C. for 2.5 h with stirring. The reaction mixture was cooled, poured into ice (300 g), 300 mL of methylene chloride added to the mixture, cooled, and 400 mL of methylene chloride was added. The mixture was filtered and the solid residue was dissolved in hot methanol, filtered, and the filtrate was cooled to afford 14.5 g (41%) of 4-hydroxy-indan-1-one.
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35 g
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62.9 g
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[Compound]
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ice
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300 g
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300 mL
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400 mL
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Synthesis routes and methods IV

Procedure details

Dihydrocoumarin (10.5 grams; 0.07 mole) and anhydrous aluminum trichloride powder (19.0 grams; 0.14 mole) were charged into a 300 ml glass reaction flask equipped with a mechanical stirrer, thermometer and gas inlet tube. The flask was purged with nitrogen gas and the reaction mixture was slowly heated to a temperature of 200° with stirring. Heating at 200° C. and stirring were continued for a period of one hour. After this time the reaction mixture was cooled in an ice bath and aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise. After the addition was completed, stirring was continued at room temperature for a period of about 1 hour. After this time the reaction mixture was transferred into a separatory funnel and extracted with methylene chloride. During extraction a solid precipitate formed. The precipitate was recovered by filtration. The remaining aqueous phase was then extracted with ether and the ether extract was combined with the methylene chloride extract. The extracts were then dried over anhydrous magnesium sulfate filtered and stripped of solvents leaving a solid residue. This residue was combined with the precipitate. This material was combined with the product obtained from a repeat of the foregoing procedure and the combined products were recrystallized from methanol. The resulting product was dried under vacuum at 80° C. for about 8 hours to yield the desired product 4-hydroxyindan-1-one having a melt point of 243° C.
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10.5 g
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19 g
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glass
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300 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?

A1: 4-Hydroxy-1-indanone serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where 4-hydroxy-1-indanone reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].

Q2: What is the significance of developing [11C]MIQO as a potential tracer?

A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.

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